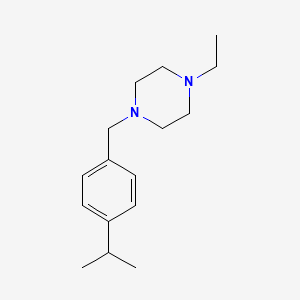

1-ethyl-4-(4-isopropylbenzyl)piperazine

Description

1-Ethyl-4-(4-isopropylbenzyl)piperazine is a piperazine derivative featuring an ethyl group at the 1-position and a 4-isopropylbenzyl substituent at the 4-position of the piperazine ring. Its synthesis involves the reaction of 4-isopropylbenzaldehyde with tert-butyl piperazine-1-carboxylate, followed by sodium triacetoxyborohydride-mediated reductive amination and subsequent Boc-deprotection with trifluoroacetic acid, achieving a 98% yield . The compound incorporates structural motifs such as the monoterpene fragment p-cymene (via the 4-isopropylbenzyl group), which is associated with diverse pharmacological activities, including anti-inflammatory and antitumor effects . Piperazine itself serves as a flexible linker and pharmacophore, enhancing the molecule's ability to interact with biological targets like receptors and enzymes .

Properties

IUPAC Name |

1-ethyl-4-[(4-propan-2-ylphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2/c1-4-17-9-11-18(12-10-17)13-15-5-7-16(8-6-15)14(2)3/h5-8,14H,4,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFIHCVPXKBBBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC=C(C=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzylpiperazine Derivatives

Benzylpiperazines (BZPs) are a subclass of piperazine derivatives with broad biological activity. Key comparisons include:

- N-Benzylpiperazine (BZP) : A designer drug with psychostimulatory effects, structurally similar but lacking the ethyl and isopropyl groups. BZP binds to serotonin and dopamine receptors, whereas 1-ethyl-4-(4-isopropylbenzyl)piperazine’s bulky substituents may reduce CNS activity and improve metabolic stability .

- However, solubility differences arise; direct attachment of substituents (as in the target) reduces aqueous solubility (e.g., <20 μM at pH 2.0 vs. 60–80 μM for N-benzylpiperazine derivatives with spacers) .

- Cycl-1 II (1-ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]piperazine) : A cyclizine derivative with demonstrated anti-inflammatory activity in Wistar rats. The target compound’s simpler substitution pattern (single 4-isopropylbenzyl group) may streamline synthesis while retaining comparable efficacy .

Piperazine Derivatives with Receptor-Targeting Substituents

- MCL0129: A melanocortin-4 (MC4) receptor antagonist containing a fluorophenyl and isopropylpiperidine group. Unlike MCL0129, the target compound lacks polar moieties (e.g., naphthyl groups), suggesting divergent therapeutic applications (e.g., anti-inflammatory vs. anxiolytic effects) .

- GBR 12909 : A dopamine reuptake inhibitor with bis(4-fluorophenyl)methoxy and phenylpropyl groups. The rigid structure of GBR 12909 confers high dopamine transporter (DAT) affinity (IC₅₀ = 8 nM), whereas the target’s flexible ethyl and benzyl groups may reduce DAT binding but improve solubility .

Piperazine Derivatives in PARP-1 Inhibition

Piperazine-substituted naphthoquinones exhibit selective PARP-1 inhibition. While the target compound lacks a naphthoquinone core, its 4-isopropylbenzyl group may enhance hydrophobic interactions with enzyme pockets, analogous to PARP-1 inhibitors with aromatic substituents .

Key Research Findings and Data Tables

Table 1: Structural and Pharmacological Comparison of Piperazine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.